molecular formula C10H16N4 B7463919 N-pyrimidin-2-ylazepan-3-amine

N-pyrimidin-2-ylazepan-3-amine

Cat. No. B7463919
M. Wt: 192.26 g/mol
InChI Key: PFXDAYBNPUUKPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-pyrimidin-2-ylazepan-3-amine, also known as PYZ-AML, is a chemical compound that belongs to the class of azepane derivatives. This compound has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. In

Mechanism of Action

The exact mechanism of action of N-pyrimidin-2-ylazepan-3-amine is not fully understood. However, it has been suggested that this compound may work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, it may also work by modulating certain signaling pathways that are involved in the development of neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including tyrosine kinases and cyclin-dependent kinases. Additionally, this compound has been shown to modulate the expression of certain genes that are involved in cell growth and differentiation.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-pyrimidin-2-ylazepan-3-amine is its potential as a therapeutic agent for the treatment of various diseases. Additionally, this compound is relatively easy to synthesize and can be obtained in good yield. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of N-pyrimidin-2-ylazepan-3-amine. One area of research is the development of more potent analogs of this compound that may have improved therapeutic efficacy. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, the development of new synthetic routes for the preparation of this compound may also be an area of future research.

Synthesis Methods

The synthesis of N-pyrimidin-2-ylazepan-3-amine involves the reaction between 2-aminopyrimidine and 3-bromoazepane in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, and the product is obtained in good yield.

Scientific Research Applications

N-pyrimidin-2-ylazepan-3-amine has shown potential as a therapeutic agent for the treatment of various diseases. It has been found to inhibit the growth of cancer cells and has shown promising results in the treatment of leukemia. Additionally, this compound has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

N-pyrimidin-2-ylazepan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4/c1-2-5-11-8-9(4-1)14-10-12-6-3-7-13-10/h3,6-7,9,11H,1-2,4-5,8H2,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFXDAYBNPUUKPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNCC(C1)NC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.